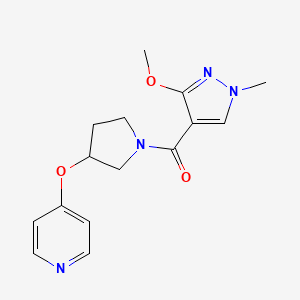
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it may involve interactions with its targets that lead to changes in cellular processes . For instance, some compounds with a pyrazole skeleton have been found to exhibit their effects through a radical addition followed by intramolecular cyclization .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Related compounds have been found to exhibit cytotoxic efficiency with ic 50 values ranging from 0426 to 4943 μM .
生物活性
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone , with CAS number 1396883-92-3, is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C18H21N7O3 with a molecular weight of 383.4 g/mol. The structure includes a pyrazole moiety linked to a pyrrolidine ring via a methanone group, which is significant for its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer types by inhibiting key enzymes involved in tumor progression, such as BRAF(V600E) and EGFR .
- Antimicrobial Effects : Compounds similar to the one in focus have demonstrated significant antibacterial and antifungal properties. They disrupt microbial cell membranes and inhibit growth .
- Anti-inflammatory Properties : Certain derivatives have been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes such as xanthine oxidase, which is implicated in uric acid production and inflammation.
- Cell Membrane Disruption : It can interact with microbial membranes, leading to cell lysis.
- Signal Transduction Modulation : The compound may affect intracellular signaling pathways related to inflammation and cell proliferation.
Antitumor Activity
A study evaluated the antitumor potential of various pyrazole derivatives, including the target compound. It was found that these compounds effectively inhibited cell proliferation in vitro by targeting specific kinases involved in cancer cell signaling pathways.
Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited significant activity against several strains of bacteria and fungi. For instance, it showed higher efficacy compared to standard antibiotics in inhibiting growth rates of pathogenic microbes.
Anti-inflammatory Effects
Research highlighted the ability of similar pyrazole compounds to reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating a potential therapeutic role in managing inflammatory diseases.
Data Tables
特性
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-18-10-13(14(17-18)21-2)15(20)19-8-5-12(9-19)22-11-3-6-16-7-4-11/h3-4,6-7,10,12H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQHWNGELKKLKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













